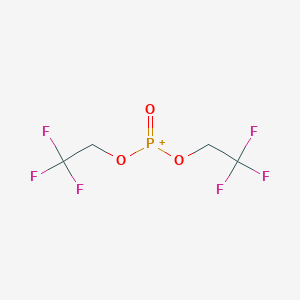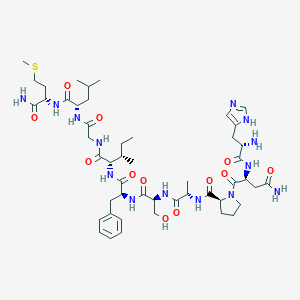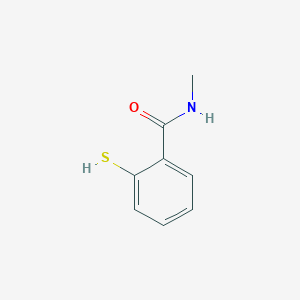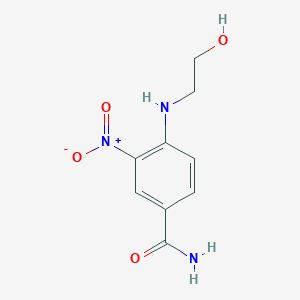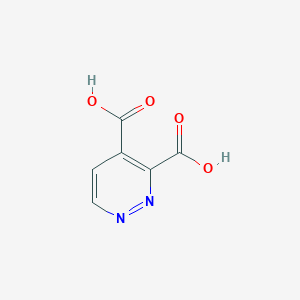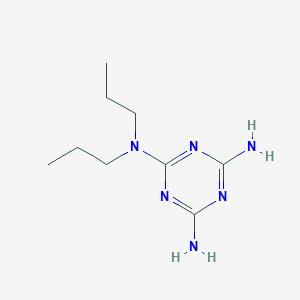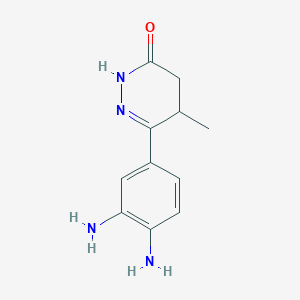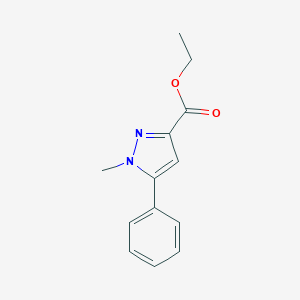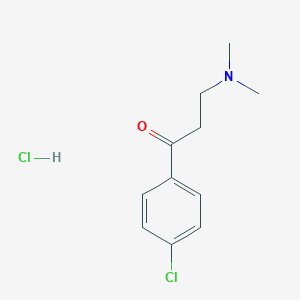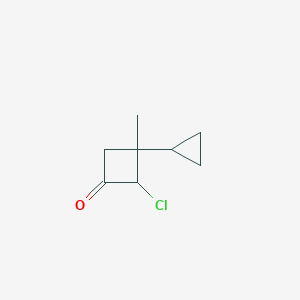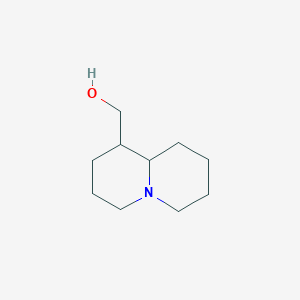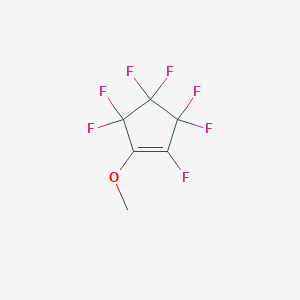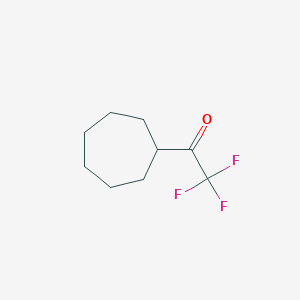![molecular formula C10H22O4 B155963 2-[2-(2-metoxípropoxi)propoxi]propan-1-ol CAS No. 25498-49-1](/img/structure/B155963.png)
2-[2-(2-metoxípropoxi)propoxi]propan-1-ol
Descripción general
Descripción
Tripropylene glycol monomethyl ether is an organic compound with the molecular formula C10H22O4. It is a type of glycol ether, which are compounds known for their solvent properties. This compound is often used in various industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Tripropylene glycol monomethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of paints, coatings, and cleaning agents due to its solvent properties.
Métodos De Preparación
The synthesis of Tripropylene glycol monomethyl ether typically involves the reaction of 1,2-epoxypropane with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation processes to obtain the desired product . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Tripropylene glycol monomethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of Tripropylene glycol monomethyl ether involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both polar and non-polar compounds, making it a versatile solvent in various applications .
Comparación Con Compuestos Similares
Tripropylene glycol monomethyl ether can be compared with other glycol ethers such as:
Dipropylene glycol monomethyl ether: Similar in structure but with different solvent properties.
Tripropylene glycol monomethyl ether: Has a higher molecular weight and different applications.
1-(2-Methoxypropoxy)propan-2-ol: Similar in structure but with different reactivity and applications
These comparisons highlight the unique properties of Tripropylene glycol monomethyl ether that make it suitable for specific industrial and research applications.
Propiedades
Número CAS |
25498-49-1 |
|---|---|
Fórmula molecular |
C10H22O4 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C10H22O4/c1-8(5-11)14-10(3)7-13-9(2)6-12-4/h8-11H,5-7H2,1-4H3 |
Clave InChI |
GVZNXUAPPLHUOM-UHFFFAOYSA-N |
SMILES |
CC(CO)OCC(C)OCC(C)OC |
SMILES canónico |
CC(CO)OC(C)COC(C)COC |
Punto de ebullición |
468 °F at 760 mm Hg (USCG, 1999) 243 °C |
Densidad |
0.965 (USCG, 1999) 0.97 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 |
Punto de inflamación |
232 °F (USCG, 1999) 121 °C c.c. |
melting_point |
-110 °F (USCG, 1999) -77.8 °C |
Key on ui other cas no. |
10213-77-1 25498-49-1 |
Descripción física |
Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999) COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |
Pictogramas |
Irritant |
Solubilidad |
Solubility in water: miscible |
Sinónimos |
PPG-3 methyl ether tripropylene glycol methyl ethe |
Densidad de vapor |
Relative vapor density (air = 1): 7.1 |
Presión de vapor |
Vapor pressure, Pa at 20 °C: 3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


